molecular formula C13H14BrNO4 B3240645 (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid CAS No. 144332-75-2

(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

Cat. No.: B3240645
CAS No.: 144332-75-2
M. Wt: 328.16 g/mol
InChI Key: CGOZVRYXMLVHCE-NSHDSACASA-N
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Description

(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group is introduced via a nucleophilic substitution reaction, where a brominated aromatic compound reacts with a nucleophile.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used to study the effects of brominated aromatic compounds on biological systems.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor function.

    Pathway Modulation: :

Properties

IUPAC Name

(2S)-1-[(4-bromophenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4/c14-10-5-3-9(4-6-10)8-19-13(18)15-7-1-2-11(15)12(16)17/h3-6,11H,1-2,7-8H2,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOZVRYXMLVHCE-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152942
Record name 1,2-Pyrrolidinedicarboxylic acid, 1-[(4-bromophenyl)methyl] ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144332-75-2
Record name 1,2-Pyrrolidinedicarboxylic acid, 1-[(4-bromophenyl)methyl] ester, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144332-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 1-[(4-bromophenyl)methyl] ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
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(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
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(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
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(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

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